Cas no 166881-42-1 (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine)

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine Properties
Names and Identifiers
-
- Glycine,N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- FMOC-(Dmb)-Gly-OH
- Fmoc-dmbgly-oh
- Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH
- Fmoc-N-(2,4-dimethoxybenzyl)-glycine
- Fmoc-N-(2,4-dimethoxybenzyl)glycine, Fmoc-Dmb-Gly-OH
- Fmoc-N(DMB)-Gly-OH,Fmoc-N-(2,4-dimethoxybenzyl)glycine
- N-ALPHA-FMOC-N-ALPHA-(2, 4-DIMETHOXYBENZYL)-GLYCINE
- Fmoc-Dmb-Gly-OH
- FMOC-(DMB)GLY-OH
- Fmoc-N(DMB)-Gly-OH
- Fmoc-(Dmb)Gly-OH Novabiochem
- (9H-Fluoren-9-yl)MethOxy]Carbonyl (Dmb)Gly-OH
- N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
- 2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
- Fmoc-N-(2,4-dimethoxybenzyl)glycine, Fmoc-Dmb-Gly-OH
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine
- FMoc-N-(2,4-diMethoxybenzyl)-glycine;N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine
- Fmoc-Gly(Dmb)-OH
- GS-6398
- DTXSID90444217
- FD21648
- HY-W047794
- A903547
- 166881-42-1
- 2-{[(2,4-dimethoxyphenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid
- SY073468
- PD197177
- AKOS015911836
- AMY22819
- J-010313
- Glycine, N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- EX-A3848
- Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH, >=98.0% (HPLC)
- Fmoc-N-(2,4-dimethoxybenzyl)glycine
- MFCD08064316
- CS-0099800
- 2-(((((9H-fluorene-9-yl) methoxy) carbonyl) (2,4-dimethoxybenzyl) amino) acetic acid
- DA-73419
- {[(2,4-DIMETHOXYPHENYL)METHYL][(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETIC ACID
- UIDQSTVPYKMCEY-UHFFFAOYSA-N
-
- MDL: MFCD08064316
- Inchi: InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29)
- InChIKey: UIDQSTVPYKMCEY-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42)OC
Computed Properties
- 精确分子量: 447.16818752g/mol
- 同位素质量: 447.16818752g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 1
- 氢键受体数量: 7
- 重原子数量: 33
- 可旋转化学键数量: 10
- 复杂度: 649
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 85.3Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.4E-3 g/L) (25 ºC),
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- 储存条件:2-8°C
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1041717-5g |
Glycine, N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
166881-42-1 | 96% | 5g |
$120 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM513-200mg |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine |
166881-42-1 | 98+% | 200mg |
241.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D655653-1g |
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine |
166881-42-1 | 95% | 1g |
$300 | 2024-06-05 | |
MedChemExpress | HY-W047794-1g |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine |
166881-42-1 | 96.05% | 1g |
¥117 | 2024-07-20 | |
TRC | F255240-1000mg |
Fmoc-N-(2,4-dimethoxybenzyl)-glycine |
166881-42-1 | 1g |
$ 580.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM513-50mg |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine |
166881-42-1 | 98+% | 50mg |
113.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F90940-250mg |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine |
166881-42-1 | 95% | 250mg |
¥58.0 | 2023-09-07 | |
TRC | F255240-500mg |
Fmoc-N-(2,4-dimethoxybenzyl)-glycine |
166881-42-1 | 500mg |
$ 365.00 | 2022-06-05 | ||
Chemenu | CM422724-1g |
Glycine, N-[(2,4-dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
166881-42-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM513-250mg |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine |
166881-42-1 | 98+% | 250mg |
507CNY | 2021-05-08 |
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine Literature
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
Additional information on N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine: A Comprehensive Overview
The compound with CAS No. 166881-42-1, known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine, is a highly specialized molecule with significant applications in the fields of organic chemistry and pharmaceutical research. This compound is particularly notable for its role as a protective group in peptide synthesis, where it serves as a fluorenylmethoxycarbonyl (Fmoc) derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions.
The structure of this compound consists of a glycine backbone with two distinct substituents: the fluorenylmethoxycarbonyl group and the 2,4-dimethoxybenzyl group. The fluorenylmethoxycarbonyl (Fmoc) group is a bulky protecting group that plays a crucial role in controlling the reactivity of the amino terminus during peptide synthesis. The 2,4-dimethoxybenzyl group further enhances the stability of the molecule by providing additional steric hindrance and electronic effects. This combination makes the compound highly effective in protecting amino groups during complex synthetic procedures.
Recent advancements in peptide chemistry have highlighted the importance of optimized protecting groups like Fmoc derivatives. Studies have shown that the use of Fmoc-based protecting groups can significantly improve the efficiency and yield of peptide synthesis. For instance, researchers have demonstrated that the Fmoc-N-(2,4-dimethoxybenzyl)glycine derivative exhibits superior stability under harsh reaction conditions, making it an ideal choice for synthesizing long and complex peptides. This has led to its widespread adoption in both academic and industrial settings.
In addition to its role in peptide synthesis, this compound has also found applications in other areas of organic chemistry. For example, it has been used as a building block in the construction of bioactive molecules and as an intermediate in the synthesis of complex natural products. The versatility of this compound is further underscored by its ability to participate in various coupling reactions, including amide bond formation and reductive amination.
From a synthetic perspective, the preparation of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine involves a multi-step process that typically begins with the synthesis of the fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with glycine derivatives to form the final product. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for its use in demanding applications such as peptide synthesis.
Recent research has also explored the potential of this compound in drug delivery systems. Its unique chemical properties make it an attractive candidate for designing biocompatible carriers for therapeutic agents. For example, studies have shown that derivatives of this compound can be used to create stimuli-responsive delivery systems that release drugs in response to specific environmental cues such as pH or temperature changes.
In conclusion, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine is a versatile and valuable compound with wide-ranging applications in organic chemistry and pharmaceutical research. Its role as a protective group in peptide synthesis continues to be central to its utility, but ongoing research is uncovering new avenues for its use in drug delivery and other advanced chemical systems. As our understanding of its properties and applications grows, this compound is poised to remain a key player in the field for years to come.
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